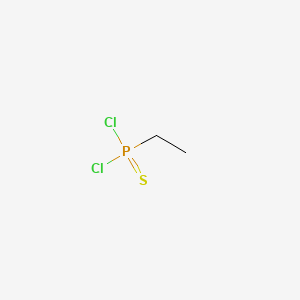
P-Mentha-2,8-dien-1-ol
Descripción general
Descripción
P-Mentha-2,8-dien-1-ol, also known as cis-p-Mentha-2,8-dien-1-ol, is a chemical compound with the molecular formula C10H16O . It has a molecular weight of 152.2334 . It is also known by other names such as cis-p-Menth-2,8-dienol, p-mentha-2,8-diene-1-ol, and (Z)-p-2,8-Menthadien-1-ol .
Molecular Structure Analysis
The molecular structure of P-Mentha-2,8-dien-1-ol can be represented by the IUPAC Standard InChI: InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9-,10+/m1/s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of P-Mentha-2,8-dien-1-ol include its molecular formula (C10H16O) and molecular weight (152.2334) . More specific properties such as boiling point, melting point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Corrosion Inhibition
P-Mentha-2,8-dien-1-ol has been evaluated for its effectiveness in inhibiting the corrosion of mild steel in acidic environments. In a study, it was found that the addition of 2-allyl-p-mentha-6,8-dien-2-ols synthesized from carvone significantly reduced the corrosion rate in a 1 M HCl solution. These compounds were shown to act as cathodic inhibitors and adhered to the steel surface according to the Langmuir isotherm. The highest inhibition efficiency was observed at 92% for one of the synthesized compounds at a concentration of 3 g/L (Kharchouf et al., 2014).
Antimicrobial Activity
P-Mentha-2,8-dien-1-ol was identified as one of the main constituents of Cymbopogon densiflorus leaf essential oil. Research involving the development of nanostructured systems containing this oil revealed improved antimicrobial activity. These nanoformulations, including nanoemulsions and liposomes, demonstrated enhanced efficacy against various microorganisms compared to the free oil. The study highlighted the optimization of the antimicrobial activity of C. densiflorus essential oil through these nanoformulations (Seibert et al., 2019).
Pheromone Component in Insects
P-Mentha-2,8-dien-1-ol was identified as a component of the male-produced aggregation-sex pheromone of the cerambycid beetle Paranoplium gracile. This compound, found in volatile emissions from male beetles, attracted individuals of both sexes, indicating its role as an aggregation-sex pheromone. The study contributes to the understanding of pheromone chemistry in cerambycid beetles and potential applications in pest management strategies (Collignon et al., 2019).
Flavoring Substance and Genotoxicity Assessment
P-Mentha-2,8-dien-1-ol, as a flavoring substance, has been subjected to genotoxicity testing. Despite mixed results in previous studies, recent evaluations, including in vivo comet/micronucleus assays, suggested that p-mentha-1,8-dien-7-al, a related compound, does not exhibit significant genotoxic potential. This research is crucial for the safety assessment of flavoring substances used globally (Cohen et al., 2016).
Antioxidant and Antibacterial Properties
Essential oil from Brazilian Cymbopogon densiflorus flowers, containing p-mentha-2,8-dien-1-ol as a major compound, exhibited weak antioxidant activity and a broad spectrum of antimicrobial activity against pathogenic bacterial strains. The study provides insights into the potential use of this essential oil in various applications due to its biological activities (Spencer et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPMHJQMNACGDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(C=C1)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864020 | |
| Record name | 1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to very slightly yellow oily liquid; Terpiniod aroma | |
| Record name | d-2,8-p-Menthadien-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1839/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Sparingly soluble in water, Soluble (in ethanol) | |
| Record name | d-2,8-p-Menthadien-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1839/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.936-0.946 (20°) | |
| Record name | d-2,8-p-Menthadien-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1839/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
P-Mentha-2,8-dien-1-ol | |
CAS RN |
22771-44-4, 7212-40-0 | |
| Record name | 2,8-p-Menthadien-1-ol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022771444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, (1R,4R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-1-methyl-4-(1-methylvinyl)cyclohex-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[[(1-Hydroxy-2-naphthyl)carbonyl]octadecylamino]phthalic acid](/img/structure/B1605719.png)










